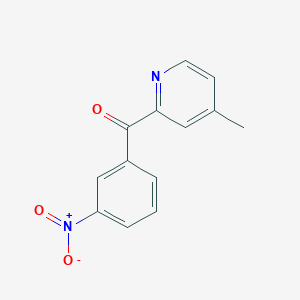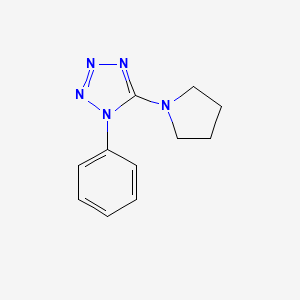
4,5-Dihydroxyphthalonitrile
Vue d'ensemble
Description
4,5-Dihydroxyphthalonitrile is an organic compound with the molecular formula C₈H₄N₂O₂. It is a derivative of phthalonitrile, characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzene ring. This compound is known for its unique photophysical and optical properties, making it useful in various scientific applications .
Applications De Recherche Scientifique
4,5-Dihydroxyphthalonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Its derivatives are studied for their potential use in biological imaging due to their fluorescence properties.
Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyphthalonitrile can be synthesized from pyrocatechol through a straightforward process. The synthesis involves the bromination of pyrocatechol followed by cyanation. The reaction conditions typically include the use of bromine and a cyanating agent under controlled temperature and pH conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydroxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxyphthalonitrile largely depends on its application. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and altering their activity. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity. In materials science, its photophysical properties are exploited to create materials with desired optical characteristics .
Comparaison Avec Des Composés Similaires
4,5-Dimethoxyphthalonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
4,5-Dihydroxyphthalic acid: Similar structure but with carboxyl groups instead of nitrile groups.
4,5-Dihydroxyisophthalonitrile: Similar structure but with different positioning of nitrile groups.
Uniqueness: 4,5-Dihydroxyphthalonitrile is unique due to its combination of hydroxyl and nitrile groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in the synthesis of phthalocyanines and other advanced materials .
Propriétés
IUPAC Name |
4,5-dihydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFFYWYKQYCONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349165 | |
| Record name | 4,5-dihydroxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300853-66-1 | |
| Record name | 4,5-dihydroxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4,5-Dihydroxyphthalonitrile?
A1: this compound serves as a crucial precursor in the synthesis of phthalocyanines []. Phthalocyanines are a class of macrocyclic compounds known for their intense blue-green color and remarkable stability. They find applications in various fields, including:
Q2: What synthetic routes are described in the provided research for obtaining this compound?
A2: Unfortunately, the provided abstracts do not offer specific details about the synthetic procedures employed in each study [, ]. To gain insights into the reaction steps, reagents, and conditions used, it would be necessary to access the full text of the research papers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)


